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tachykinin gene family and alternative splicing

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An In-depth Technical Guide to the Tachykinin Gene Family and Alternative Splicing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tachykinin gene family, the critical role of alternative splicing in generating peptide diversity, and the associated signaling pathways. It includes detailed experimental protocols and quantitative data to support research and development in this field.

## Introduction to the Tachykinin System

The tachykinins are a family of neuropeptides characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for their biological activity.[1][2] They are renowned for their ability to rapidly induce smooth muscle contraction and are widely distributed throughout the central and peripheral nervous systems.[2] Tachykinins are implicated in a vast array of physiological and pathophysiological processes, including pain transmission, inflammation, smooth muscle contractility, and neuro-immune communication.[3] [4][5]

In mammals, the tachykinin peptides are derived from three primary genes: TAC1, TAC3, and TAC4.[6] The diversity of the tachykinin peptide repertoire is significantly expanded through alternative splicing of the pre-mRNA transcripts from these genes. This post-transcriptional modification allows a single gene to encode multiple protein isoforms, which, after post-translational processing, yield distinct peptides with unique biological activities and receptor affinities.[7][8] Understanding the regulation and functional consequences of this alternative



splicing is paramount for elucidating the complex biology of the tachykinin system and for the development of targeted therapeutics.

## The Tachykinin Gene Family

The mammalian tachykinin system is encoded by three genes: TAC1, TAC3, and TAC4, which give rise to precursor proteins known as preprotachykinins.[6]

- TAC1 (Preprotachykinin-A, PPT-A): This is the most studied tachykinin gene. Through alternative splicing, it produces Substance P (SP), Neurokinin A (NKA), Neuropeptide K (NPK), and Neuropeptide γ (NPγ).[2][7]
- TAC3 (Preprotachykinin-B, PPT-B): This gene encodes Neurokinin B (NKB).[2][9] While
  alternative splicing results in multiple transcript variants, their functional protein products are
  less characterized compared to TAC1 and TAC4.[9][10]
- TAC4 (Preprotachykinin-C, PPT-C): This gene encodes Hemokinin-1 (HK-1) and, through alternative splicing in humans, gives rise to other peptides known as Endokinins (EKA, EKB, EKC, EKD).[5][7][11]

## **Alternative Splicing of Tachykinin Genes**

Alternative splicing is a key mechanism for generating diversity within the tachykinin family, particularly for the TAC1 and TAC4 genes. This process involves the differential inclusion or exclusion of exons from the pre-mRNA, leading to distinct mRNA transcripts and, consequently, different peptide products.[2][7]

## Splicing of the TAC1 Gene

The TAC1 gene contains seven exons. Alternative splicing of exons 4 and 6 generates four distinct mRNA transcripts:  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ -PPT-A.[2][7][12]

- α-PPT-A: Lacks exon 6 and encodes only Substance P.[2]
- β-PPT-A: Contains all seven exons and encodes Substance P, Neurokinin A, and the Nterminally extended form of NKA, Neuropeptide K.[2][7]



- y-PPT-A: Lacks exon 4 and encodes Substance P, Neurokinin A, and another extended form,
   Neuropeptide y.[2][7]
- δ-PPT-A: Lacks exon 4 and 6, encoding only Substance P.[7]

A study on individual sensory neurons revealed that each neuron expresses only a single splice variant of the TAC1 gene, suggesting that alternative splicing at the single-cell level determines the specific tachykinergic phenotype of that neuron.[13]

## **Splicing of the TAC4 Gene**

In humans, the TAC4 gene undergoes alternative splicing to produce at least four transcript variants  $(\alpha, \beta, \gamma, \delta)$ , which encode Hemokinin-1 and the Endokinins (EKA, EKB, EKC, EKD).[5]

- α-TAC4: Encodes Endokinin A (EKA) and Endokinin C (EKC). Hemokinin-1 represents the C-terminal portion of EKA.[7][14]
- β-TAC4: Encodes Endokinin B (EKB) and Endokinin D (EKD).[7]
- y- and δ-TAC4: Encode only Endokinin B.[7]

Notably, EKC and EKD lack the conserved C-terminal tachykinin motif and are considered tachykinin gene-related peptides rather than true tachykinins, with negligible affinity for tachykinin receptors.[5]

// Connections E3 -> alpha; E3 -> beta; E3 -> gamma; E3 -> delta; E6 -> beta; E6 -> gamma; E4 -> beta;

alpha -> SP\_a; beta -> {SP\_b; NKA\_b; NPK\_b}; gamma -> {SP\_g; NKA\_g; NPG\_g}; delta -> SP\_d;

{rank=same; E1; alpha; SP\_a;} {rank=same; E4; beta; NPK\_b;} {rank=same; E6; gamma; NPG\_g;} {rank=same; E7; delta; SP\_d;} } caption="Alternative splicing of the human TAC1 gene."



# Quantitative Data: Receptor Affinities and Expression

The peptides produced through alternative splicing exhibit differential affinities for the three primary tachykinin receptors: NK1, NK2, and NK3.[6] This differential affinity is a cornerstone of their diverse biological functions.

Peptide	Gene Source	Primary Receptor Affinity	Secondary Receptor(s)
Substance P (SP)	TAC1	NK1	NK2, NK3
Neurokinin A (NKA)	TAC1	NK2	NK1, NK3
Neurokinin B (NKB)	TAC3	NK3	NK1, NK2
Hemokinin-1 (HK-1)	TAC4	NK1	-
Endokinin A/B (EKA/EKB)	TAC4	NK1	-
Neuropeptide K (NPK)	TAC1	NK2	-
Neuropeptide y (NPy)	TAC1	NK2	-

Table 1: Tachykinin

Peptides and Their

Receptor Affinities.

The ligand selectivity

is generally

considered to be: SP

> NKA > NKB for

NK1R; NKA > NKB >

SP for NK2R; and

NKB > NKA > SP for

NK3R.[6]

Tachykinin genes and their splice variants show tissue-specific expression patterns. While comprehensive quantitative data is challenging to consolidate, general expression patterns are well-documented.



Gene	Splice Products	Key Expression Areas
TAC1	SP, NKA, NPK, NPy	Central & peripheral nervous systems (amygdala, spinal ganglia), gastrointestinal tract, immune cells.[4][12]
TAC3	NKB	Primarily central nervous system (e.g., hypothalamus). [4][9]
TAC4	HK-1, Endokinins	Immune cells (leukocytes), placenta, various peripheral tissues.[5][11]
Table 2: General Tissue Distribution of Tachykinin Gene Products.		

## **Tachykinin Receptor Signaling Pathways**

Tachykinin receptors (NK1, NK2, NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[3][4] Their activation initiates a cascade of intracellular signaling events, with the canonical pathway involving coupling to Gq/11 proteins.[3][5]

The primary signaling cascade is as follows:

- Receptor Activation: A tachykinin peptide binds to its cognate receptor.[1]
- G-Protein Coupling: The receptor activates the Gq/11 G-protein.[3]
- PLC Activation: The activated G-protein stimulates phospholipase C (PLC).[1][5]
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][15]
- Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][15]



• PKC Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC).[3]

This primary pathway leads to various downstream cellular responses, including neuronal excitation, smooth muscle contraction, and cell proliferation.[2][3] Additionally, tachykinin receptors can couple to other pathways, including the activation of Mitogen-Activated Protein Kinases (MAPK) like Erk1/Erk2 and the stimulation of adenylate cyclase to produce cAMP.[3][4] [5]

```
// Nodes Tachykinin [label="Tachykinin\n(SP, NKA, NKB)", fillcolor="#FBBC05", fontcolor="#202124"]; NKR [label="NK Receptor\n(NK1/NK2/NK3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gαq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum"]; Ca [label="Ca²+\n(intracellular)", shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(Erk1/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(e.g., Neuronal Excitation,\nContraction, Proliferation)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
```

// Edges Tachykinin -> NKR [label=" binds"]; NKR -> Gq11 [label=" activates"]; Gq11 -> PLC [label=" activates"]; PLC -> PIP2 [label=" hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" binds to receptor"]; ER -> Ca [label=" releases"]; DAG -> PKC [label=" activates"]; Ca -> PKC [label=" activates"]; PKC -> MAPK [label=" activates"]; MAPK -> Response; PKC -> Response; Ca -> Response; } caption="Canonical tachykinin receptor signaling pathway."

## **Experimental Protocols**

# Analysis of Alternative Splicing: Reverse Transcription PCR (RT-PCR)

RT-PCR is a rapid and gene-specific method to detect and semi-quantify different splice isoforms based on size differences of the amplified products.[16][17]

### Foundational & Exploratory

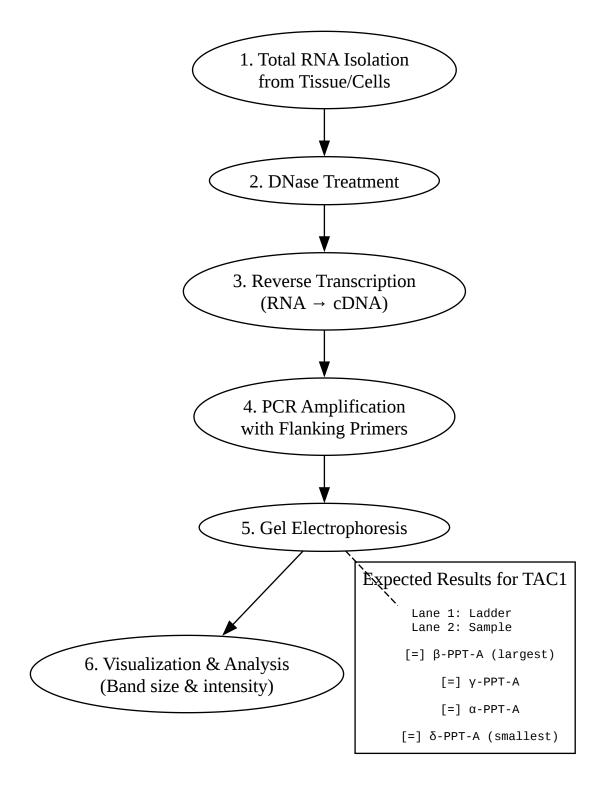




#### Methodology:

- RNA Isolation: Extract high-quality total RNA from the tissue or cells of interest using a standard protocol (e.g., Trizol or column-based kits). Treat with DNase to remove genomic DNA contamination.[18]
- cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- Primer Design: Design a single pair of PCR primers that flank the alternatively spliced region. For TAC1 analysis, primers should be located in the constitutive exons that are common to all splice variants (e.g., a forward primer in exon 2 and a reverse primer in exon 7).[18] This allows for the simultaneous amplification of all major isoforms in a single reaction.
- PCR Amplification: Perform PCR using the designed primers and the synthesized cDNA as a template. Use a DNA polymerase with high fidelity. The cycling conditions should be optimized for the specific primers and target.
- Visualization and Analysis: Separate the PCR products on a high-resolution agarose or
  polyacrylamide gel.[18] Different splice variants will produce amplicons of distinct sizes,
  which can be visualized by staining with a DNA-specific dye (e.g., SYBR Green). The relative
  abundance of the isoforms can be estimated by measuring the intensity of the corresponding
  bands using imaging software like ImageJ.[16] For confirmation, bands can be excised from
  the gel and sequenced.





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# Localization of Splice Variants: In Situ Hybridization (ISH)



ISH allows for the visualization of specific mRNA transcripts within the morphological context of a tissue, identifying which cells are expressing a particular gene or splice variant.[19][20]

#### Methodology:

- Probe Preparation: Synthesize antisense RNA probes complementary to the specific TAC mRNA variant of interest. Probes should be designed to target unique exon sequences or junctions to differentiate between splice isoforms. Label the probes with a hapten like digoxigenin (DIG) or a radioactive isotope.[21]
- Tissue Preparation: Dissect fresh tissue, fix in 4% paraformaldehyde, cryoprotect in a sucrose solution, and prepare frozen sections on coated slides.[21] Paraffin embedding can also be used for better morphological preservation.[20]
- Hybridization: Apply the labeled probe to the tissue sections in a hybridization buffer.
   Incubate overnight at a high temperature (e.g., 65°C) in a humidified chamber to allow the probe to bind to its target mRNA.[21]
- Washing: Perform a series of stringent washes to remove any unbound or non-specifically bound probe. These washes typically involve low salt concentrations and high temperatures.
   [21]

#### Detection:

- Chromogenic: Incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe's label (e.g., anti-DIG-AP). Add a substrate (e.g., NBT/BCIP) that the enzyme converts into a colored precipitate, which can be visualized with a standard light microscope.[21]
- Fluorescent (FISH): Use a fluorescently-labeled antibody or probe and visualize with a fluorescence microscope. This method allows for the simultaneous detection of multiple different mRNAs.[22]
- Imaging: Acquire images using the appropriate microscopy technique and document the cellular and anatomical location of the mRNA signal.

## **Analysis of Tachykinin Signaling: Calcium Imaging**



Calcium imaging provides a robust method to study tachykinin receptor activation by monitoring changes in intracellular calcium ([Ca2+]i), a key second messenger in the signaling cascade. [15][23]

#### Methodology:

- Cell Preparation: Culture cells endogenously expressing or transfected with a specific tachykinin receptor (e.g., HEK293 cells expressing NK1R) on glass-bottom imaging dishes.
   [24]
- Dye Loading: Load the cells with a fluorescent calcium indicator dye. A common choice is Fura-2 AM, a ratiometric dye, or Fluo-4 AM, a single-wavelength dye.[15][25] Incubate the cells with the dye solution for 30-60 minutes at 37°C.[15]
- De-esterification: Wash the cells with a physiological buffer (e.g., HBSS) to remove extracellular dye and allow 30 minutes for intracellular esterases to cleave the AM ester, trapping the active dye inside the cells.[15]
- Imaging and Baseline: Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging. Acquire a stable baseline fluorescence reading for 10-20 seconds before stimulation.[24]
- Stimulation: Add the tachykinin agonist (e.g., Substance P) at the desired concentration to the cells while continuously recording the fluorescence signal.
- Data Acquisition: Record the change in fluorescence intensity over time to monitor the rise and fall of intracellular calcium. For ratiometric dyes like Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[15]
- Data Analysis: Calculate the change in fluorescence relative to the baseline (F/F₀) or, for ratiometric dyes, the ratio of fluorescence intensities (F340/F380).[15] Plot this value over time to visualize the calcium transient. Dose-response curves can be generated by plotting the peak response against the agonist concentration.[24]

## **Functional Implications and Therapeutic Potential**



The differential expression and function of tachykinin splice variants have significant implications for health and disease. For instance, the balance between SP and NKA, controlled by TAC1 splicing, can influence the nature of neurogenic inflammation. SP is a potent mediator of plasma extravasation and mast cell degranulation via the NK1 receptor, while NKA is a powerful bronchoconstrictor acting on NK2 receptors.[5] Dysregulation of tachykinin splicing or expression is associated with inflammatory diseases, pain disorders, and cancer.[3][8][26]

For drug development professionals, the existence of multiple peptides and receptors generated from a limited set of genes presents both challenges and opportunities.

- Target Specificity: Developing antagonists that are highly specific for one receptor (e.g., NK1R) is crucial to avoid off-target effects mediated by other receptors.
- Splicing Modulation: A novel therapeutic approach could involve modulating the alternative splicing of tachykinin pre-mRNAs to shift the balance of peptide production, for example, to favor the generation of less inflammatory or pro-nociceptive peptides.
- Biomarkers: The expression profile of specific tachykinin splice variants could serve as a biomarker for certain diseases or as an indicator of therapeutic response.

### Conclusion

The tachykinin gene family is a prime example of how alternative splicing generates functional diversity from a compact genetic template. The TAC1, TAC3, and TAC4 genes produce a rich array of peptides that act on a trio of receptors to modulate a wide spectrum of physiological processes. A thorough understanding of the molecular mechanisms governing the splicing of these genes, the quantitative expression of their products, and the resulting signaling cascades is essential for researchers in neuroscience, immunology, and pharmacology. The detailed protocols and data presented in this guide offer a robust framework for investigating the tachykinin system and paving the way for novel therapeutic strategies targeting this critical neuropeptide family.

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